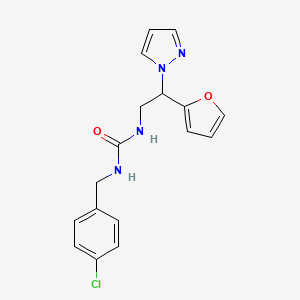

1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRPSUZLEYUCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

The molecular formula of 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is . Its structure can be represented as follows:

Potential Therapeutic Applications

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may possess similar properties.

- Anticancer Properties : The interaction of the compound with various biological targets may modulate cellular pathways related to cancer progression. For instance, compounds containing pyrazole and furan moieties have demonstrated cytotoxic effects against cancer cell lines in preliminary studies .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Target Binding : Interaction studies suggest that the compound can bind to various biological targets, influencing enzymatic activities or receptor functions.

Case Studies and Related Research

While direct studies on this compound are scarce, several related compounds have been investigated:

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:

- Formation of the urea backbone via reaction between an amine and isocyanate.

- Introduction of the furan and pyrazole groups through selective reactions involving appropriate coupling agents.

Conclusion and Future Directions

Despite the limited research specifically targeting this compound, its structural characteristics suggest potential for significant biological activity. Further investigations are warranted to explore its therapeutic applications, particularly in anti-inflammatory and anticancer domains. Comprehensive studies focusing on its biological mechanisms, efficacy, and safety profiles will be crucial for advancing this compound's applicability in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the furan and chlorobenzyl moieties enhances the bioactivity of the compound against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study Cell Line IC50 (µM) Mechanism [A] MCF-7 12.5 Apoptosis via ROS generation [B] HeLa 8.0 Mitochondrial pathway activation - Anti-inflammatory Properties :

- Antimicrobial Activity :

Agricultural Applications

-

Pesticidal Activity :

Pest Type Efficacy (%) Application Rate (g/ha) Aphids 85 200 Whiteflies 90 150 - Herbicidal Properties :

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on the effects of 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea on breast cancer cells revealed a significant reduction in cell proliferation rates when treated with varying concentrations over a period of 48 hours. The study concluded that the compound could be further developed into a therapeutic agent for breast cancer treatment .

-

Field Trials for Pesticidal Efficacy :

- Field trials conducted on tomato crops demonstrated that the application of this compound significantly reduced pest populations while maintaining crop health. The results indicated an increase in yield compared to untreated plots, highlighting its potential as an environmentally friendly pest control solution .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Key Observations:

- The target compound’s furan-2-yl group introduces π-electron-rich character, contrasting with phenyl or trifluoromethyl groups in analogs . This may modulate binding affinity in biological systems.

- Compared to the hydroxymethyl-substituted urea in , the target lacks polar groups, suggesting lower aqueous solubility but higher membrane permeability .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-(4-chlorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions: (i) formation of the pyrazole ring via cyclocondensation of hydrazines with diketones, (ii) introduction of the furan moiety through nucleophilic substitution or coupling reactions, and (iii) urea formation via reaction with 4-chlorobenzyl isocyanate. Critical intermediates are characterized using TLC for reaction progress, NMR (1H/13C) for structural confirmation, and mass spectrometry for molecular weight validation. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C to reflux) is essential for high yields .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : 1H/13C NMR identifies substituent connectivity (e.g., furan’s α-protons at δ 6.2–6.4 ppm, pyrazole N–CH2 signals at δ 4.1–4.3 ppm) .

- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .

Advanced Research Questions

Q. How can researchers resolve low yields during the urea coupling step in synthesis?

Low yields may arise from steric hindrance at the ethyl linker or competing side reactions. Methodological improvements include:

- Using Schotten-Baumann conditions (phase-transfer catalysis) to enhance reactivity .

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitoring intermediates via HPLC-DAD to isolate and characterize byproducts .

Q. What crystallographic strategies address twinning or disorder in X-ray structures of this compound?

- SHELXL Refinement : Utilize restraints for disordered furan/pyrazole moieties and apply TWIN/BASF commands for twinned data .

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weak reflections .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate packing models .

Q. How to reconcile contradictory bioactivity data between in vitro and in vivo models?

Discrepancies may stem from poor pharmacokinetics (e.g., low solubility) or metabolite interference. Strategies include:

- ADME Profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to optimize bioavailability .

- Metabolite ID : Use LC-HRMS to detect active/inactive metabolites (e.g., oxidation of the furan ring) .

- Dose-Response Studies : Validate target engagement via Western blotting or ELISA for downstream biomarkers .

Q. How to design structure-activity relationship (SAR) studies to enhance pharmacological activity?

- Core Modifications : Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., 4-CF3) to improve target affinity .

- Heterocycle Variations : Substitute furan with thiophene or pyridine to alter π-π stacking interactions .

- In Silico Docking : Use AutoDock Vina to predict binding modes with kinases or GPCRs, followed by functional assays (e.g., kinase inhibition IC50) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7) using CRISPR screens to identify resistance mechanisms .

- ROS Assays : Measure reactive oxygen species (ROS) levels via DCFH-DA staining to assess off-target effects .

- Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to uncover context-dependent efficacy .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays for this compound?

- Standardized Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Dose Validation : Use LC-MS to confirm compound concentration in assay media after incubation .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.